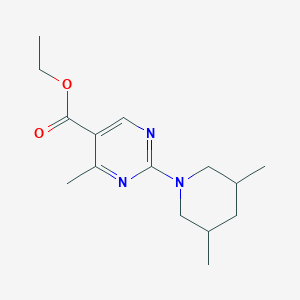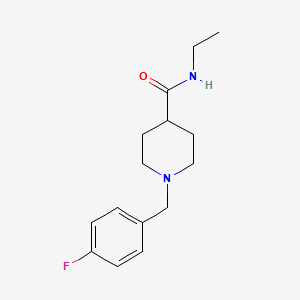
4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as IDN-6556, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in liver diseases. This compound has shown promising results in preclinical studies for the treatment of liver fibrosis, hepatitis, and other liver-related disorders.
Mecanismo De Acción
The mechanism of action of 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone involves the inhibition of caspase-3 and -7, two enzymes involved in the apoptotic pathway. By inhibiting these enzymes, 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone reduces hepatocyte apoptosis, which is a key driver of liver fibrosis and inflammation. Additionally, 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activation of hepatic stellate cells, which are responsible for the production of extracellular matrix proteins and the development of liver fibrosis.
Biochemical and Physiological Effects:
In preclinical studies, 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to reduce liver fibrosis, inflammation, and hepatocyte apoptosis. Additionally, this compound has been shown to improve liver function and reduce liver damage in animal models of liver disease. 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to have anti-inflammatory and anti-fibrotic effects in other organs, such as the lung and kidney.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its specificity for caspase-3 and -7, which allows for targeted inhibition of these enzymes and reduces the potential for off-target effects. Additionally, 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have good pharmacokinetic properties, with a half-life of approximately 5 hours in rats. However, one limitation of 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One potential area of research is the development of more efficient synthesis methods to increase the yield and reduce the cost of producing this compound. Additionally, further preclinical studies are needed to investigate the potential therapeutic applications of 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in other organs and diseases. Finally, clinical trials are needed to determine the safety and efficacy of 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in humans and to explore its potential as a therapeutic agent for liver diseases.
Aplicaciones Científicas De Investigación
4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications in liver diseases. In preclinical studies, this compound has shown promising results in reducing liver fibrosis, inflammation, and hepatocyte apoptosis. Additionally, 4-(2-isopropoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have anti-inflammatory and anti-fibrotic effects in other organs, such as the lung and kidney.
Propiedades
IUPAC Name |
5,7-dimethoxy-4-(2-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-12(2)25-17-8-6-5-7-14(17)15-11-19(22)21-16-9-13(23-3)10-18(24-4)20(15)16/h5-10,12,15H,11H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOOYEKZDXEFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2CC(=O)NC3=C2C(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-cyano-2-pyridinyl)thio]-N-cyclohexyl-N-methylacetamide](/img/structure/B4436521.png)


![N-(3-chloro-4-fluorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4436548.png)
![3,5-dimethyl-1-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B4436560.png)

![4-(acetylamino)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4436569.png)



![1-{2-[(2,4-dimethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4436598.png)
![4-methyl-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4436606.png)
![methyl 9,9-dimethyl-6-[4-(methylthio)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4436612.png)